2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide
Description
BenchChem offers high-quality 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2/c1-12-6-7-14(8-16(12)22)28-19-18(25-26-28)20(30)27(11-24-19)10-17(29)23-9-13-4-2-3-5-15(13)21/h2-8,11H,9-10H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKFZYPVUNLFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide is a member of the triazolo-pyrimidine class known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological potential and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.8 g/mol. The presence of various functional groups, including chloro and methyl substitutions, contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.8 g/mol |
| CAS Number | 893932-61-1 |
Anticancer Activity
Recent studies indicate that compounds structurally related to triazolo-pyrimidines exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating efficacy at low concentrations. In particular, compounds similar to the target compound have shown promising results against breast cancer (MCF7) and lung cancer (A549) cell lines.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that triazole derivatives often possess antibacterial and antifungal properties. The mechanism is believed to involve interference with nucleic acid synthesis or cell wall integrity in pathogens.
Enzyme Inhibition
Triazolo-pyrimidine derivatives have been documented as effective enzyme inhibitors, particularly in inhibiting carbonic anhydrase and cholinesterase. This suggests potential applications in treating conditions like glaucoma and Alzheimer’s disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Key findings from various studies include:
- Chloro Substituents : Enhance lipophilicity and improve binding affinity to biological targets.
- Methyl Groups : Influence the electronic properties and steric hindrance, affecting overall activity.
Research has shown that modifications at specific positions can lead to improved potency and selectivity for desired biological targets.
Case Studies
- Study on Anticancer Activity : A derivative similar to the target compound was evaluated against MCF7 cells, showing an IC50 value of 12 µM. The study concluded that structural modifications significantly influenced anticancer efficacy .
- Antimicrobial Screening : A series of triazolo-pyrimidine derivatives were tested against Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing this compound?
- Methodology :
-
Core Formation : The triazolopyrimidine core is typically synthesized via cyclocondensation reactions between substituted pyrimidines and triazole precursors under reflux conditions (e.g., using DMF or THF as solvents) .
-
Acetamide Functionalization : The acetamide side chain is introduced via nucleophilic substitution or coupling reactions (e.g., using HATU or EDCI as coupling agents) .
-
Challenges :
-
Regioselectivity : Ensuring correct substitution patterns on the triazolopyrimidine core requires precise temperature control and catalytic conditions .
-
Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical due to the compound’s polar byproducts .
- Key Reagents :
| Reagent | Purpose | Example Conditions |
|---|---|---|
| DMF | Solvent for cyclocondensation | Reflux, 12–24 h |
| HATU | Coupling agent for acetamide | Room temperature, inert atmosphere |
Q. How is this compound characterized structurally and functionally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline form .
- Functional Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) to evaluate biological activity .
Q. What are the hypothesized biological targets of this compound?
- Potential Targets :
- Kinases : The triazolopyrimidine core mimics ATP-binding motifs, suggesting kinase inhibition (e.g., CDKs, EGFR) .
- GPCRs : The chlorobenzyl group may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Validation Methods :
- Docking Simulations : AutoDock or Schrödinger Suite for binding affinity predictions .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry for real-time binding kinetics .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Approach :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps like cyclocondensation .
- Machine Learning : Training models on reaction yield data to predict optimal solvent/catalyst combinations (e.g., Bayesian optimization) .
- Case Study :
- Solvent Optimization : Computational screening of solvents (e.g., DMSO vs. DMF) for improved regioselectivity in triazole formation .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Common Contradictions :
- Bioactivity vs. Solubility : Hydrophobic substituents (e.g., chlorobenzyl) enhance target binding but reduce aqueous solubility .
- Resolution Methods :
- Proteolytic Stability Assays : Evaluate metabolic stability in liver microsomes to balance lipophilicity and pharmacokinetics .
- Co-crystallization : Resolve discrepancies between docking predictions and experimental IC₅₀ values .
Q. How does modifying substituents affect pharmacological activity?
- SAR Insights :
| Substituent | Impact on Activity | Example Modification |
|---|---|---|
| 3-Chloro-4-methylphenyl | Enhances kinase selectivity | Replacement with fluorophenyl reduces potency by 50% |
| 2-Chlorobenzyl | Improves blood-brain barrier penetration | Methylation at the benzyl position decreases CNS activity |
Q. What experimental designs validate in vivo efficacy without commercial bias?
- Preclinical Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
